![molecular formula C21H29N5O5 B2398964 tert-butyl 4-(1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1396864-50-8](/img/structure/B2398964.png)
tert-butyl 4-(1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate
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Description
Scientific Research Applications
Synthesis and Characterization
A study on similar compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, reports synthesis via condensation reaction, followed by characterization using various spectroscopic techniques and X-ray diffraction (XRD) studies. The structure and molecular interactions were extensively analyzed, providing a foundation for understanding the chemical and physical properties of similar compounds (Sanjeevarayappa et al., 2015).
Biological Evaluation
These compounds have also been subjected to biological evaluations, such as antibacterial and anthelmintic activity assessments. For instance, derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate showed moderate antibacterial and antifungal activities against several microorganisms, highlighting the potential pharmaceutical applications of such chemicals (Kulkarni et al., 2016).
Molecular Structure Analysis
Detailed molecular structure analysis through single crystal X-ray diffraction and density functional theory (DFT) calculations is a common approach to understanding the chemical behavior and potential applications of such compounds. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate underwent thorough crystallographic, conformational, and computational analyses to determine its stability and molecular conformations (Yang et al., 2021).
Anticorrosive Behavior
Interestingly, some derivatives have been investigated for their anticorrosive properties, as seen in the study of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate's effect on carbon steel in HCl solutions. The compound showed significant corrosion inhibition efficiency, suggesting applications in protecting metal surfaces against corrosion (Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 4-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-21(2,3)31-20(29)25-11-9-24(10-12-25)19(28)16-13-26(23-22-16)14-17(27)15-7-5-6-8-18(15)30-4/h5-8,13,17,27H,9-12,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDVZMNZMORQMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate |
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